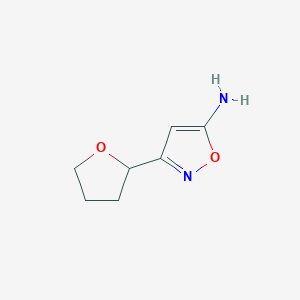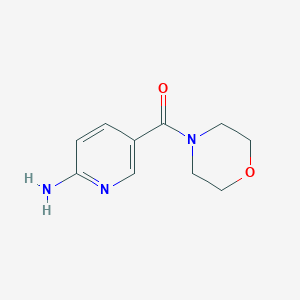
6-Hydroxyazepan-2-one
Overview
Description
6-Hydroxyazepan-2-one is a chemical compound with the molecular formula C6H11NO2 It is a derivative of azepan-2-one, featuring a hydroxyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyazepan-2-one typically involves the hydroxylation of azepan-2-one. One common method is the electrochemical oxidation of protected amino-caprolactams, which allows for regioselective electromethoxylation at the α-position to the lactam nitrogen . This method involves the use of specific electrochemical conditions to achieve the desired hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrochemical processes, ensuring high yield and purity. The process parameters, such as temperature, solvent, and current density, are optimized to maximize the efficiency of the hydroxylation reaction.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxyazepan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-oxoazepan-2-one or 6-carboxyazepan-2-one.
Reduction: Formation of 6-aminoazepan-2-one or 6-hydroxyazepan-2-ol.
Substitution: Formation of 6-chloroazepan-2-one or 6-bromoazepan-2-one.
Scientific Research Applications
6-Hydroxyazepan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Hydroxyazepan-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of butyrylcholinesterase, an enzyme implicated in the progression of Alzheimer’s disease . The hydroxyl group at the sixth position plays a crucial role in binding to the active site of the enzyme, thereby inhibiting its activity.
Comparison with Similar Compounds
Azepan-2-one (Epsilon-Caprolactam): A precursor to 6-Hydroxyazepan-2-one, lacking the hydroxyl group.
6-Aminoazepan-2-one: Similar structure but with an amino group instead of a hydroxyl group.
6-Oxoazepan-2-one: An oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and other biological targets, making it a valuable compound in medicinal chemistry and other fields.
Properties
IUPAC Name |
6-hydroxyazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-5-2-1-3-6(9)7-4-5/h5,8H,1-4H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQOFYJVQMAVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the electrochemical approach described in the research for synthesizing protected (3S,6R)-6-hydroxy-cyclolysine derivatives?
A1: The research article highlights a novel synthetic route for protected (3S,6R)-6-hydroxy-cyclolysine derivatives, utilizing an electrochemical oxidation strategy. [] This approach offers a practical alternative to traditional methods, starting with cyclic L-lysine and employing regioselective electromethoxylation. This method provides a controlled and efficient way to obtain the desired 6-hydroxyazepan-2-one core structure, which is a valuable building block for various biologically active compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


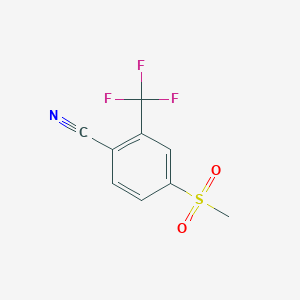

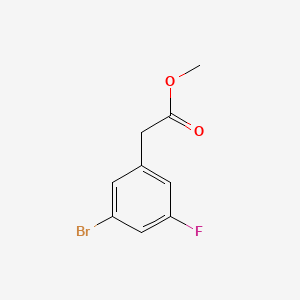
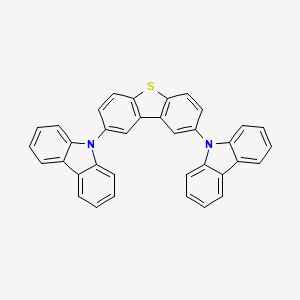
![4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]sulfonylmorpholine](/img/structure/B1428707.png)

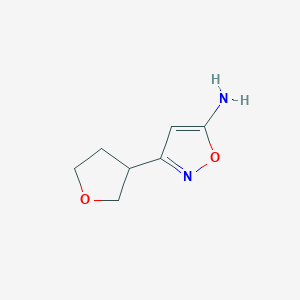
![2-chloro-6-isopropyl-1H-benzo[d]imidazole](/img/structure/B1428713.png)
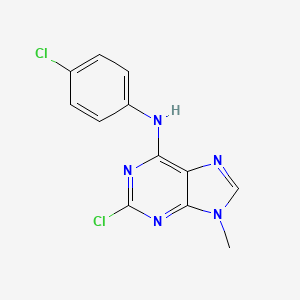
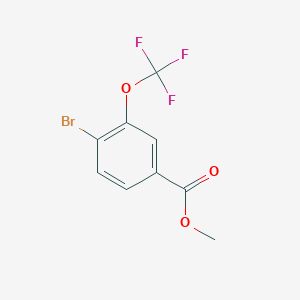
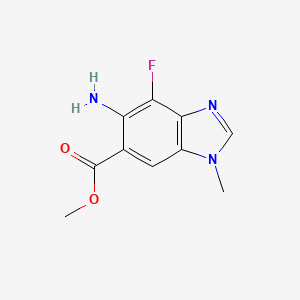
![4-chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol](/img/structure/B1428718.png)
